molecular formula C22H22N4O3 B15083354 N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide CAS No. 356774-15-7

N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Katalognummer: B15083354
CAS-Nummer: 356774-15-7
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: OOCNGMULJQGFJD-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a tetrahydrocarbazole-derived hydrazide featuring a 3-nitrobenzylidene substituent. Its structure comprises a propanohydrazide linker bridging the tetrahydrocarbazole core and the nitro-substituted benzylidene moiety.

Eigenschaften

CAS-Nummer

356774-15-7

Molekularformel

C22H22N4O3

Molekulargewicht

390.4 g/mol

IUPAC-Name

N-[(E)-(3-nitrophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H22N4O3/c27-22(24-23-15-16-6-5-7-17(14-16)26(28)29)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1,3,5-8,10,14-15H,2,4,9,11-13H2,(H,24,27)/b23-15+

InChI-Schlüssel

OOCNGMULJQGFJD-HZHRSRAPSA-N

Isomerische SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Kanonische SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” typically involves the following steps:

    Formation of the hydrazide: The starting material, 3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoic acid, is converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of continuous flow reactors: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

“N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives using oxidizing agents like potassium permanganate.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, acetic acid.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carbazole derivatives.

    Substitution: Formation of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of “N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” would depend on its specific application. For instance:

    Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material properties: Its structural features may contribute to its ability to form stable complexes or polymers.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: Meta vs. Para-Nitro Substitution

  • N'-(4-Nitrobenzylidene) Analog (C22H22N4O3) :
    The para-nitro derivative () shares the same molecular formula but differs in the nitro group’s position. Computational studies suggest that para-substitution enhances intramolecular charge transfer due to reduced steric hindrance compared to the meta-isomer. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+) differ slightly (meta: ~183.2 Ų; para: ~186.4 Ų), indicating subtle conformational variations .

Substituents on the Carbazole Core

  • 3,6-Diiodo Substitution (C21H18I2N4O3): describes a derivative with diiodo substitutions on the carbazole ring. This modification increases molecular weight (avg. The iodine atoms also introduce heavy-atom effects, which could enhance X-ray diffraction properties for crystallographic studies .
  • Tetrahydro vs. Fully Aromatic Carbazole :
    The tetrahydrocarbazole core in the target compound (1,2,3,4-tetrahydro) reduces aromaticity compared to fully unsaturated carbazoles (e.g., ), likely altering π-π stacking interactions and redox behavior .

Variations in the Hydrazide-Linked Substituent

  • Ethylidene vs. Benzylidene Groups :
    The ethylidene analog (, C23H20N4O3) replaces the benzylidene group with a nitro-substituted ethylidene chain. This shorter linker may restrict conformational flexibility, as evidenced by its lower predicted CCS ([M+H]+: ~178.5 Ų) compared to the benzylidene derivative .

  • Heteroaromatic Substituents: Pyridinylmethylene (C21H22N4O): highlights a pyridine-containing analog. Fluorophenylmethylene (C22H22FN3O): The 4-fluoro analog () exhibits a CCS of 188.4 Ų for [M-H]-. Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups .

Functional Group Additions

  • Methoxy and Naphthyl Groups :
    • describes a methoxy-substituted allylidene derivative, which increases polarity and may improve aqueous solubility.
    • introduces a 2-hydroxynaphthyl group, expanding the aromatic surface area for enhanced hydrophobic interactions .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Feature Target Compound (Meta-Nitro) Para-Nitro Analog 3,6-Diiodo Carbazole Pyridinylmethylene Derivative
Molecular Formula C22H22N4O3 C22H22N4O3 C21H18I2N4O3 C21H22N4O
Average Mass (g/mol) 390.44 390.44 644.21 346.43
Predicted CCS [M+H]+ (Ų) 183.2 186.4 198.7* 183.2
Key Functional Groups 3-NO2, tetrahydrocarbazole 4-NO2 I2, carbazole Pyridine
Solubility (Predicted) Moderate Moderate Low High

*Estimated based on iodine’s steric impact.

Table 2: Substituent Effects on Bioactivity Potential

Substituent Type Electronic Effects Steric Effects Hypothesized Bioactivity Impact
3-Nitro (meta) Moderate electron withdrawal Minimal Balanced solubility and target affinity
4-Nitro (para) Strong electron withdrawal Minimal Enhanced charge-transfer interactions
Diiodo Carbazole Weak electron donation High Improved membrane permeability
Pyridinyl Hydrogen-bond acceptor Moderate Enhanced binding to polar active sites

Biologische Aktivität

N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and various biological activities, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound features a unique structure comprising a nitrobenzylidene moiety linked to a tetrahydrocarbazole framework. Its molecular formula is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, with a molecular weight of approximately 390.4 g/mol . The presence of the nitro group is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.

Synthesis

The synthesis of N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the hydrazone : Reaction between 3-nitrobenzaldehyde and 3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide.
  • Purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Biological Activity

Research indicates that derivatives of tetrahydrocarbazole exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. A comparative analysis with similar compounds revealed:

Compound NameActivityReference
N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazidePotential antitumor activity
6-Nitro-1,2,3,4-tetrahydrocarbazole derivativesKnown antitumor effects

These studies suggest that the nitro group may enhance the interaction with cancer cell receptors or enzymes involved in tumor proliferation.

Antimicrobial Activity

The compound has shown promise against various microbial strains. Notably:

  • Mycobacterium tuberculosis : Preliminary findings indicate efficacy against resistant strains of this pathogen.
  • Other bacteria : Studies suggest broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

This is attributed to the structural features that allow effective penetration into microbial cells and interaction with essential biological targets.

Anti-inflammatory Properties

The anti-inflammatory potential of N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has also been explored. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide:

  • Study on Anticancer Effects : A study conducted on human cancer cell lines showed that derivatives exhibit cytotoxic effects at low micromolar concentrations.
  • Antimicrobial Resistance Research : Research focused on the efficacy of this compound against antibiotic-resistant strains of bacteria demonstrated significant inhibitory effects.

Q & A

Q. Characterization :

  • IR spectroscopy : Confirms the presence of C=O (amide I band, ~1650 cm⁻¹) and N-H (hydrazide, ~3200 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrobenzylidene) and carbazole protons (δ 6.8–7.3 ppm). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .

Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?

Methodological Answer :
Conflicts often arise from disordered nitro or carbazole groups. Strategies include:

  • SHELXL refinement : Use restraints for bond lengths/angles in disordered regions. The DFIX and SADI commands help stabilize refinement .
  • ORTEP-3 visualization : Graphical analysis of thermal ellipsoids identifies over-constrained regions. Adjusting isotropic displacement parameters (Uᵢₛₒ) improves model accuracy .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Synchrotron sources enhance resolution for nitro group orientation .

Basic: What spectroscopic techniques are critical for verifying the purity of this compound?

Q. Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95%). MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 418) .
  • Elemental analysis : Matches calculated vs. observed C, H, N values (e.g., C: 65.2%, H: 5.1%, N: 13.5%) .
  • TLC : Ethyl acetate/hexane (3:7) with UV visualization detects unreacted intermediates .

Advanced: How does modifying the carbazole substituents impact biological activity, and what SAR trends are observed?

Q. Methodological Answer :

  • Electron-withdrawing groups (e.g., NO₂) : Enhance binding to thromboxane receptors (e.g., IC₅₀ values < 10 nM in analogs like Ramatroban) by stabilizing charge-transfer interactions .
  • Hydrophobic substituents : Alkyl chains at the carbazole N-position improve membrane permeability (logP > 3.5) but reduce aqueous solubility .
  • SAR validation : Use competitive radioligand binding assays (³H-PGD₂ displacement) and in vitro inflammation models (e.g., murine OVA-induced eosinophilia) .

Basic: What solvents and catalysts optimize the cyclocondensation step during synthesis?

Q. Methodological Answer :

  • Solvents : Dry toluene or dichloromethane minimizes side reactions (e.g., hydrolysis). Polar aprotic solvents (DMF) accelerate hydrazone formation but require strict anhydrous conditions .
  • Catalysts :
    • Protonic acids (H₃PO₄) : Yield 70–80% but may cause ester hydrolysis.
    • PPA (polyphosphoric acid) : Improves cyclization efficiency (>90% yield) by stabilizing cationic intermediates .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Docking studies (AutoDock Vina) : Use crystal structures of thromboxane receptors (PDB: 6IIQ) to model binding. Focus on hydrogen bonds between the nitro group and Arg³⁰⁵ .
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics (50 ns trajectories) to assess stability. RMSD < 2 Å indicates robust binding .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design potent analogs .

Basic: What are the common byproducts in the synthesis, and how are they mitigated?

Q. Methodological Answer :

  • Byproducts :
    • Unreacted 3-nitrobenzaldehyde : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane).
    • Diastereomers : Arise from hydrazone geometry; resolved via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .
  • Mitigation : Use excess hydrazide (1.2 eq.) and monitor reaction progress via in situ IR for carbonyl disappearance .

Advanced: What strategies improve crystallization for X-ray diffraction studies?

Q. Methodological Answer :

  • Solvent selection : Slow evaporation from DMSO/EtOH (1:4) yields needle-shaped crystals. Avoid chloroform due to poor solubility .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Cryoprotection : Soak crystals in mother liquor + 25% glycerol before flash-cooling in liquid N₂ .

Basic: How is the nitro group’s electronic effect probed experimentally?

Q. Methodological Answer :

  • Cyclic voltammetry : Redox peaks at -0.8 V (vs. Ag/AgCl) confirm nitro reduction to amine.
  • UV-Vis spectroscopy : λmax ~340 nm (π→π* transition) shifts with substituent electronic effects .

Advanced: What in vitro assays validate this compound’s anti-inflammatory potential?

Q. Methodological Answer :

  • CRTH2 receptor antagonism : Measure cAMP inhibition in HEK293 cells transfected with hCRTH2 (EC₅₀ < 100 nM preferred) .
  • Eosinophil chemotaxis : Use Boyden chambers with PGD₂ chemoattractant; IC₅₀ < 1 µM indicates efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.